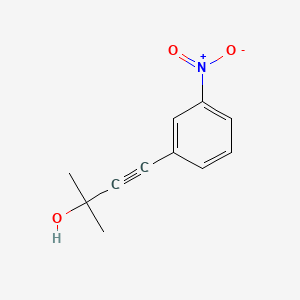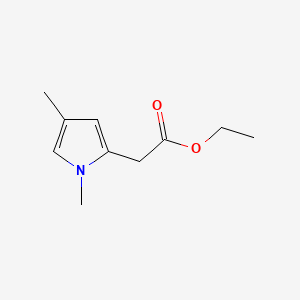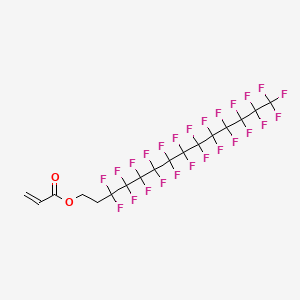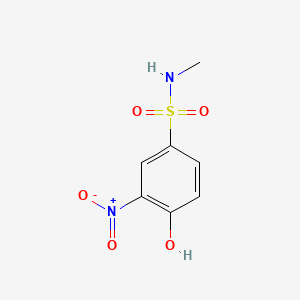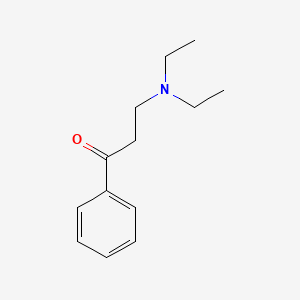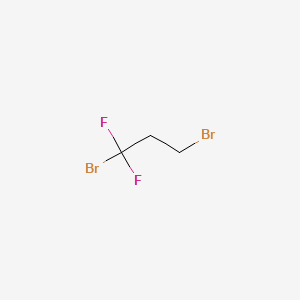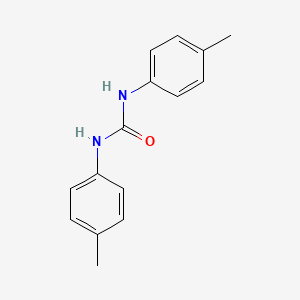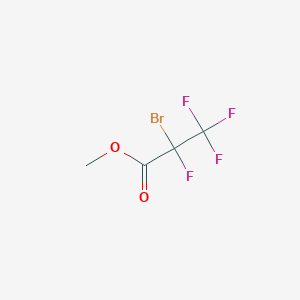
Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate
Overview
Description
Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate is an organic compound with the molecular formula C4H3BrF4O2. It is a derivative of propanoic acid, where the hydrogen atoms are replaced by bromine and fluorine atoms.
Mechanism of Action
Target of Action
Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate is primarily used as a synthetic intermediate in the production of various fluorinated organic compounds . The compound’s primary targets are therefore the reactants in these synthetic processes.
Mode of Action
The compound is known to participate in a variety of organic synthesis reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . These reactions result in the formation of various fluorinated organic compounds.
Result of Action
The primary result of the action of this compound is the synthesis of various fluorinated organic compounds . These compounds can have a wide range of properties and uses, depending on their specific structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2,3,3,3-tetrafluoropropanoate. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation: Oxidative reactions can convert the compound into carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed
Nucleophilic Substitution: Products include methyl 2-hydroxy-2,3,3,3-tetrafluoropropanoate or methyl 2-amino-2,3,3,3-tetrafluoropropanoate.
Reduction: Products include methyl 2,3,3,3-tetrafluoropropanol.
Oxidation: Products include methyl 2,3,3,3-tetrafluoropropanoic acid.
Scientific Research Applications
Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of fluorinated materials with unique properties such as high thermal stability and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,3,3-tetrafluoropropanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Methyl α-bromoisobutyrate: Contains a bromine atom but lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate is unique due to the combination of bromine and multiple fluorine atoms, which imparts distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
methyl 2-bromo-2,3,3,3-tetrafluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF4O2/c1-11-2(10)3(5,6)4(7,8)9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEAPFHUCXWTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338290 | |
| Record name | Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378-67-6 | |
| Record name | Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



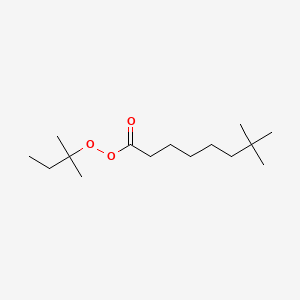
![disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B1594797.png)

